molecular formula C9H17N3O3 B1532191 [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1251922-85-6

[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1532191
CAS No.: 1251922-85-6
M. Wt: 215.25 g/mol
InChI Key: IFYADEJPZUKXLS-UHFFFAOYSA-N
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Properties

IUPAC Name

[1-(2,2-diethoxyethyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O3/c1-3-14-9(15-4-2)6-12-5-8(7-13)10-11-12/h5,9,13H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFYADEJPZUKXLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C=C(N=N1)CO)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

    Temperature: Room temperature to 60°C

    Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO4) with sodium ascorbate

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

    Substitution: Thionyl chloride (SOCl2) for halogenation, or amines for amination reactions

Major Products:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Reduced triazole derivatives

    Substitution: Halides, amines, esters

Biological Activity

The compound [1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol , with the molecular formula C9H17N3O3C_9H_{17}N_3O_3 and a molecular weight of 215.25 g/mol, is a member of the triazole family, known for its diverse biological activities. This article delves into its biological activity, synthesis methods, and comparative studies with similar compounds.

Antimicrobial Properties

Research has indicated that triazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that various 1,2,3-triazole compounds demonstrated effective inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus . The mechanism often involves disruption of bacterial cell wall synthesis or interaction with metabolic pathways critical for bacterial survival.

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. For instance, certain triazole-linked compounds have been reported to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
AnticancerInhibition of thymidylate synthase

Case Studies

In a notable case study involving triazole derivatives, a series of synthesized compounds exhibited varying degrees of antiproliferative activity against different cancer cell lines. For example, one derivative displayed an IC50 value of 1.1 μM against the MCF-7 breast cancer cell line, outperforming standard chemotherapeutic agents such as doxorubicin . These findings underscore the potential of triazole derivatives in cancer therapy.

Similar Compounds

Comparative analysis with other triazole derivatives reveals unique properties attributed to the presence of the diethoxyethyl group in this compound. For instance:

  • [1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanol : This compound exhibits different pharmacological profiles due to its benzimidazole structure.

Table 2: Comparison of Triazole Derivatives

Compound NameStructure TypeKey Activity
This compoundTriazoleAntimicrobial & Anticancer
[1-(2,2-diethoxyethyl)-1H-benzimidazol-2-yl]methanolBenzimidazoleVaries

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2,2-diethoxyethyl)-1H-1,2,3-triazol-4-yl]methanol

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